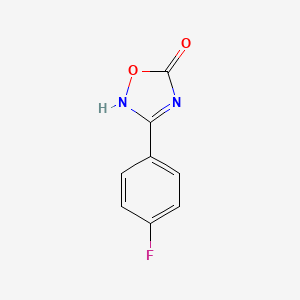
1,5-dimethyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. This compound is characterized by its unique structural features, including a pyrrolidin-2-one moiety and a carboxylic acid group, which contribute to its diverse biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-dimethyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. Additionally, the use of catalysts and green chemistry principles can help reduce waste and improve the overall sustainability of the production process.
化学反応の分析
Types of Reactions: 1,5-Dimethyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters and amides.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols, amines, and hydrazines.
Substitution: Halogenated indoles, nitroindoles, and alkylated indoles.
科学的研究の応用
1,5-Dimethyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, such as antioxidant and antimicrobial properties, making it useful in the study of oxidative stress and infection control.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, and inflammation due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
作用機序
The mechanism by which 1,5-dimethyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of specific enzymes involved in disease processes. Additionally, it may interact with receptors and signaling molecules, influencing cellular responses and physiological functions.
類似化合物との比較
1,5-Dimethyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylic acid is structurally similar to other indole derivatives, such as indole-3-acetic acid and tryptophan. its unique combination of functional groups and structural features sets it apart, providing distinct biological and chemical properties. Other similar compounds include:
Indole-3-acetic acid: A plant hormone with various biological activities.
Tryptophan: An essential amino acid with important roles in protein synthesis and neurotransmitter production.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
特性
IUPAC Name |
1,5-dimethyl-3-(2-oxopyrrolidin-1-yl)indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-5-6-11-10(8-9)13(14(15(19)20)16(11)2)17-7-3-4-12(17)18/h5-6,8H,3-4,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXHCBJOWHKBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N3CCCC3=O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,4-dimethoxyphenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B7857468.png)
![(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid](/img/structure/B7857478.png)


![3-(4-methoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B7857504.png)
![3-[(3,4-Dimethoxyphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7857505.png)
![3-[(2,4-Dimethoxyphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7857508.png)
![3-[(2-Chlorobenzyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7857511.png)
![3-[(4-Chloro-2-methylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7857512.png)
![methyl {[2-(2,4-dimethylphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]thio}acetate](/img/structure/B7857545.png)




